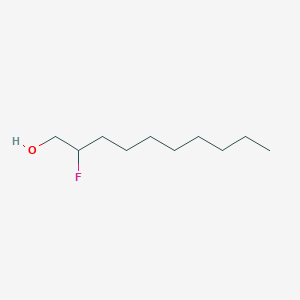
3-(4,4-difluorocyclohexyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4,4-difluorocyclohexyl)pyrrolidine: is a cyclic secondary amine with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol. This compound has garnered attention in various fields of research and industry, including drug discovery, material science, and advanced technologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4-difluorocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
3-(4,4-difluorocyclohexyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
3-(4,4-difluorocyclohexyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- Pyrrolidine, 3-(4-fluorocyclohexyl)-
- Pyrrolidine, 3-(4-chlorocyclohexyl)-
- Pyrrolidine, 3-(4-bromocyclohexyl)-
Uniqueness
3-(4,4-difluorocyclohexyl)pyrrolidine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which imparts distinct chemical and physical properties. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
特性
分子式 |
C10H17F2N |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-(4,4-difluorocyclohexyl)pyrrolidine |
InChI |
InChI=1S/C10H17F2N/c11-10(12)4-1-8(2-5-10)9-3-6-13-7-9/h8-9,13H,1-7H2 |
InChIキー |
RKTFEFAZEPDYTF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2CCNC2)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8611183.png)

![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)




